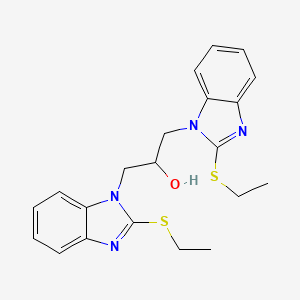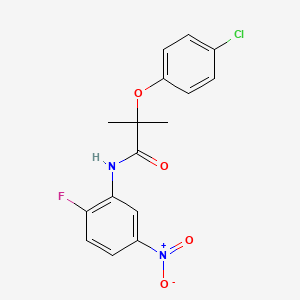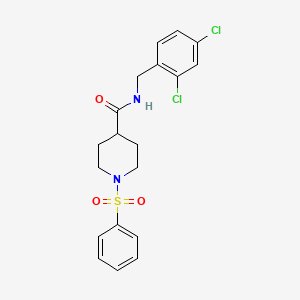
1,3-Bis(2-ethylsulfanylbenzimidazol-1-yl)propan-2-ol
Overview
Description
1,3-Bis(2-ethylsulfanylbenzimidazol-1-yl)propan-2-ol is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antifungal, antibacterial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-ethylsulfanylbenzimidazol-1-yl)propan-2-ol typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of Ethylsulfanyl Groups: The ethylsulfanyl groups are introduced through a nucleophilic substitution reaction. This involves reacting the benzimidazole core with ethylthiol in the presence of a suitable base.
Formation of Propan-2-ol Linker: The final step involves the formation of the propan-2-ol linker. This can be achieved by reacting the intermediate product with 1,3-dibromopropane under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Controlling the temperature and reaction time to maximize yield.
Purification Methods: Using techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-ethylsulfanylbenzimidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of ethylsulfanyl groups.
Dihydrobenzimidazole Derivatives: Formed through reduction of the benzimidazole core.
Substituted Benzimidazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,3-Bis(2-ethylsulfanylbenzimidazol-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antifungal and antibacterial agent.
Pharmaceutical Research: Studied for its ability to inhibit specific enzymes and pathways in pathogenic organisms.
Biological Studies: Used as a probe to study the interaction of benzimidazole derivatives with biological targets.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-ethylsulfanylbenzimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in the biosynthesis of essential cellular components in pathogens.
Disruption of Cellular Processes: It can interfere with cellular processes such as DNA replication and protein synthesis.
Binding to Biological Targets: The benzimidazole core allows the compound to bind to specific receptors and proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal activity.
1,3-Bis(benzotriazol-1-yl)-propan-2-ol: Studied for its antifungal and antibacterial properties.
1,3-Bis(1H-benzimidazol-2-yl)-propan-2-ol: Investigated for its potential as an anticancer agent.
Uniqueness
1,3-Bis(2-ethylsulfanylbenzimidazol-1-yl)propan-2-ol is unique due to the presence of ethylsulfanyl groups, which enhance its biological activity and specificity. The combination of benzimidazole and ethylsulfanyl moieties provides a distinct chemical structure that offers potential advantages in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
1,3-bis(2-ethylsulfanylbenzimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS2/c1-3-27-20-22-16-9-5-7-11-18(16)24(20)13-15(26)14-25-19-12-8-6-10-17(19)23-21(25)28-4-2/h5-12,15,26H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHPZJMXIRTFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC(CN3C4=CC=CC=C4N=C3SCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]PHENYL 2-METHYLBENZOATE](/img/structure/B3636825.png)
![{(5E)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3636833.png)
![2-chloro-5-{[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B3636847.png)
![(5E)-3-(2-fluorobenzyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B3636855.png)
![ethyl {2-chloro-6-ethoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate](/img/structure/B3636857.png)
![N-(3-chloro-2-methylphenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B3636862.png)
![2-(benzylsulfanyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B3636871.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3636877.png)
![(E)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE](/img/structure/B3636885.png)

![2-imino-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B3636922.png)
![N-{4-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3636927.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3636933.png)
